molecular formula C32H26O4 B11164953 3-benzyl-5-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one

3-benzyl-5-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B11164953
M. Wt: 474.5 g/mol
InChI Key: UKFSVONPUNMHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BENZYL-5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,7-DIMETHYL-2H-CHROMEN-2-ONE: is a complex organic compound that features a chromen-2-one core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as benzyl, biphenyl, and chromenone, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-BENZYL-5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,7-DIMETHYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl linkage. This reaction involves the use of palladium catalysts and boronic acids under mild conditions . The chromen-2-one core can be synthesized through the condensation of appropriate aldehydes with o-hydroxyacetophenones, followed by cyclization .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality. The choice of solvents, catalysts, and purification techniques is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Br2 in acetic acid, H2SO4 in water.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts. Its unique structure allows for the exploration of various chemical transformations and the synthesis of complex molecules .

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .

Medicine: The compound’s structural features are explored for their potential anti-inflammatory, antimicrobial, and anticancer activities. Researchers are studying its interactions with enzymes and receptors to develop new drugs .

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. Its biphenyl moiety contributes to the stability and performance of these materials .

Mechanism of Action

The mechanism of action of 3-BENZYL-5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,7-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The pathways involved include signal transduction and gene expression regulation, contributing to its biological activities.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 3-BENZYL-5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,7-DIMETHYL-2H-CHROMEN-2-ONE lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C32H26O4

Molecular Weight

474.5 g/mol

IUPAC Name

3-benzyl-4,7-dimethyl-5-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one

InChI

InChI=1S/C32H26O4/c1-21-17-29(35-20-28(33)26-15-13-25(14-16-26)24-11-7-4-8-12-24)31-22(2)27(32(34)36-30(31)18-21)19-23-9-5-3-6-10-23/h3-18H,19-20H2,1-2H3

InChI Key

UKFSVONPUNMHRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.